molecular formula C6H3BrCl2N2S B13250950 6-Bromo-4-chlorothieno[3,2-d]pyrimidine hydrochloride

6-Bromo-4-chlorothieno[3,2-d]pyrimidine hydrochloride

Cat. No.: B13250950
M. Wt: 285.98 g/mol
InChI Key: IMGNPTYBOBCZFN-UHFFFAOYSA-N
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Description

6-Bromo-4-chlorothieno[3,2-d]pyrimidine hydrochloride is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core substituted with bromine and chlorine atoms. This compound is of significant interest in medicinal chemistry due to its structural similarity to purines and its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-chlorothieno[3,2-d]pyrimidine hydrochloride typically involves multiple steps. One common method starts with the Gewald reaction, which is a three-component reaction involving an aldehyde or ketone, an activated nitrile, and a sulfur source. This reaction produces 2-aminothiophenes, which are then used as precursors for the thieno[3,2-d]pyrimidine core .

The subsequent steps include:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for scalability and cost-effectiveness. The process involves standard laboratory equipment and avoids the use of chromatography for purification, resulting in an overall yield of approximately 49% .

Chemical Reactions Analysis

6-Bromo-4-chlorothieno[3,2-d]pyrimidine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents for substitution and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 6-Bromo-4-chlorothieno[3,2-d]pyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. For example, as an adenosine A2A receptor antagonist, it binds to the receptor and inhibits its activity, which can have therapeutic effects in conditions like Parkinson’s disease . The compound’s structural similarity to purines allows it to interact with various enzymes and receptors in biological systems.

Comparison with Similar Compounds

6-Bromo-4-chlorothieno[3,2-d]pyrimidine hydrochloride can be compared with other thieno[3,2-d]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H3BrCl2N2S

Molecular Weight

285.98 g/mol

IUPAC Name

6-bromo-4-chlorothieno[3,2-d]pyrimidine;hydrochloride

InChI

InChI=1S/C6H2BrClN2S.ClH/c7-4-1-3-5(11-4)6(8)10-2-9-3;/h1-2H;1H

InChI Key

IMGNPTYBOBCZFN-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC2=C1N=CN=C2Cl)Br.Cl

Origin of Product

United States

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